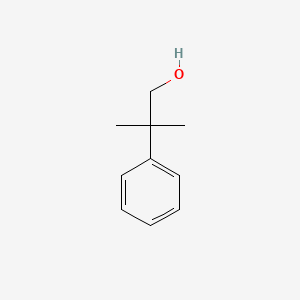

2-Methyl-2-phenylpropan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSCENGNXWPDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277149 | |

| Record name | 2-methyl-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173-69-5 | |

| Record name | β,β-Dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-2-phenyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Methyl-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the detailed structural and conformational analysis of 2-Methyl-2-phenylpropan-1-ol. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, this document outlines a robust, proposed methodology based on established analytical techniques and computational chemistry. This guide is intended to serve as a blueprint for researchers undertaking the characterization of this and structurally related compounds.

Introduction

This compound is a tertiary alcohol containing a phenyl ring and a neopentyl-like backbone. Its structural features, including the rotatable bonds and the potential for intramolecular interactions, suggest a complex conformational landscape that can significantly influence its chemical reactivity, physical properties, and potential biological activity. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore crucial for its application in areas such as organic synthesis, materials science, and drug design.

This guide details the proposed experimental and computational protocols for a comprehensive analysis, from spectroscopic characterization to the theoretical prediction of its conformational preferences and energy profiles.

Proposed Experimental Protocols

A combination of spectroscopic techniques is proposed to elucidate the structural connectivity and provide insights into the conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy

-

Objective: To determine the number of distinct proton environments, their chemical shifts, and scalar couplings.

-

Methodology:

-

A solution of this compound (approx. 5-10 mg) will be prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

The 1H NMR spectrum will be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts (δ) will be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

Integration of the signals will be performed to determine the relative number of protons in each environment.

-

Coupling constants (J) will be measured to infer dihedral angles and conformational preferences.

-

2.1.2. 13C NMR Spectroscopy

-

Objective: To identify the number of unique carbon environments and their chemical shifts.

-

Methodology:

-

A more concentrated solution of the analyte (approx. 20-50 mg) in a deuterated solvent will be used.

-

A proton-decoupled 13C NMR spectrum will be acquired.

-

Chemical shifts will be referenced to the solvent peak.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2, and CH3 groups.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups and investigate potential hydrogen bonding.

-

Methodology:

-

The FT-IR spectrum will be recorded using a neat sample (if liquid) or as a KBr pellet (if solid).

-

The spectrum will be analyzed for characteristic absorption bands, particularly the O-H stretching frequency, which can provide evidence for intramolecular hydrogen bonding. A broad O-H band typically indicates hydrogen bonding.

-

Proposed Computational Modeling Protocol

To complement experimental data, a detailed computational study is proposed to explore the conformational space of this compound and to provide quantitative structural and energetic information.

Caption: Proposed computational workflow for the conformational analysis of this compound.

Conformational Search

A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

Density Functional Theory (DFT) Calculations

The low-energy conformers identified from the molecular mechanics search will be subjected to geometry optimization and frequency calculations using DFT.

-

Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.

-

Geometry Optimization: The geometries of the conformers will be fully optimized to locate the stationary points on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations will be performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Potential Energy Surface (PES) Scan: To determine the rotational energy barriers, a relaxed PES scan will be performed by systematically rotating key dihedral angles (e.g., C-C-O-H, Ph-C-C-O).

Predicted Data Presentation

The following tables are presented as templates for the organization of the data that would be generated from the proposed experimental and computational studies. The values are hypothetical and based on typical data for similar molecules.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (in CDCl3)

| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |

| Phenyl-H (ortho) | 7.35-7.45 (m) | 128.0 - 129.0 |

| Phenyl-H (meta) | 7.25-7.35 (m) | 127.0 - 128.0 |

| Phenyl-H (para) | 7.15-7.25 (m) | 126.0 - 127.0 |

| -CH2OH | 3.70 (s) | 70.0 - 75.0 |

| -OH | 1.5-2.5 (br s) | - |

| -C(CH3)2 | 1.30 (s) | 25.0 - 30.0 |

| Quaternary C (Ph-C) | - | 40.0 - 45.0 |

| Quaternary C (ipso) | - | 140.0 - 145.0 |

Table 2: Predicted Structural Parameters for the Most Stable Conformer (from DFT Calculations)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| Cquat-Cipso | 1.54 |

| Cquat-CH2 | 1.55 |

| C-O | 1.43 |

| O-H | 0.97 |

| Bond Angles (°) | |

| Cipso-Cquat-CH2 | 110.5 |

| Cquat-C-O | 109.8 |

| C-O-H | 108.5 |

| Key Dihedral Angle (°) | |

| Cipso-Cquat-C-O | 60 (gauche) |

Table 3: Predicted Relative Energies and Rotational Barriers (from DFT Calculations)

| Conformer / Transition State | Relative Energy (kcal/mol) |

| Global Minimum (Conformer A) | 0.00 |

| Conformer B | 1.5 |

| Rotational Barrier (Ph-C) | 4-6 |

| Rotational Barrier (C-O) | 2-3 |

Logical Relationships in Structural Elucidation

Caption: Logical flow for the integrated structural elucidation of this compound.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach for the definitive structural and conformational analysis of this compound. By integrating high-resolution spectroscopic techniques with robust computational modeling, a complete picture of the molecule's three-dimensional structure, conformational preferences, and the energetic barriers between them can be achieved. The proposed workflows and data presentation formats provide a clear roadmap for researchers, ensuring a systematic and thorough investigation. The insights gained from such a study are fundamental for understanding the molecule's properties and for its rational application in further research and development.

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methyl-2-phenylpropan-1-ol

This technical guide offers a comprehensive analysis of the spectroscopic data for 2-Methyl-2-phenylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral characteristics and provides detailed experimental protocols for data acquisition. Due to the limited availability of experimentally acquired spectra in public databases, the presented data is predominantly based on computational predictions and established principles of spectroscopic interpretation.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift correlations and fragmentation patterns.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Protons (C₆H₅) | ~ 7.2 - 7.4 | Multiplet | 5H |

| Methylene (B1212753) Protons (-CH₂OH) | ~ 3.6 | Singlet | 2H |

| Hydroxyl Proton (-OH) | ~ 1.5 - 2.5 | Broad Singlet | 1H |

| Methyl Protons (2 x -CH₃) | ~ 1.3 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbon (C-ipso) | ~ 145 |

| Aromatic Carbons (-CH) | ~ 125 - 128 |

| Methylene Carbon (-CH₂OH) | ~ 70 |

| Quaternary Carbon (-C(CH₃)₂) | ~ 40 |

| Methyl Carbons (2 x -CH₃) | ~ 25 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600 - 3200 | O-H Stretch | Broad, strong absorption due to hydrogen bonding of the hydroxyl group. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to weak absorptions for sp² C-H bonds. |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium to strong absorptions for sp³ C-H bonds. |

| 1600, 1495, 1450 | C=C Stretch (Aromatic) | Multiple medium to weak absorptions characteristic of the phenyl ring. |

| 1200 - 1000 | C-O Stretch | Strong absorption for the primary alcohol. |

| 770 - 730, 710 - 690 | C-H Bending (Aromatic) | Strong out-of-plane bending for a monosubstituted benzene (B151609) ring. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 150 | [C₁₀H₁₄O]⁺ | Molecular ion (M⁺). May be of low intensity. |

| 132 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 119 | [C₉H₁₁]⁺ | Loss of the -CH₂OH group, forming a stable tertiary benzylic carbocation. This is expected to be the base peak. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from compounds with a benzyl (B1604629) group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Spectroscopic Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound should exhibit four distinct signals:

-

A multiplet in the aromatic region (~7.2-7.4 ppm) integrating to 5 protons, corresponding to the monosubstituted phenyl ring.

-

A singlet at approximately 3.6 ppm, integrating to 2 protons. This signal is attributed to the methylene (-CH₂) protons adjacent to the hydroxyl group. It appears as a singlet because there are no adjacent protons to cause splitting.

-

A broad singlet typically between 1.5 and 2.5 ppm, integrating to 1 proton, which is characteristic of the hydroxyl (-OH) proton.[1] Its chemical shift can vary with concentration and temperature, and it often does not couple with adjacent protons due to rapid exchange.[1][2]

-

A singlet around 1.3 ppm with an integration of 6 protons, representing the two equivalent methyl (-CH₃) groups attached to the quaternary carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments in the molecule:

-

The quaternary aromatic carbon (C-ipso), directly attached to the aliphatic chain, is expected to appear around 145 ppm.

-

The aromatic -CH carbons will produce signals in the typical range of 125-128 ppm.

-

The methylene carbon of the -CH₂OH group is deshielded by the electronegative oxygen atom and is predicted to have a chemical shift of approximately 70 ppm.[1]

-

The quaternary carbon bearing the two methyl groups and the phenyl group is expected around 40 ppm.

-

The two equivalent methyl carbons will give a single signal at approximately 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

A prominent, broad band in the 3600-3200 cm⁻¹ region is the most characteristic feature, indicating the O-H stretching vibration of the alcohol, broadened by intermolecular hydrogen bonding.[3]

-

C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while those for the aliphatic methyl and methylene groups will appear just below 3000 cm⁻¹.[3]

-

A strong absorption between 1200 and 1000 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

-

Characteristic C=C stretching absorptions for the aromatic ring will be present around 1600, 1495, and 1450 cm⁻¹.

-

Strong bands in the fingerprint region, particularly between 770-730 cm⁻¹ and 710-690 cm⁻¹ , are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to undergo characteristic fragmentation:

-

The molecular ion peak (M⁺) at m/z = 150 should be observable, though it may be weak due to the molecule's propensity to fragment.

-

A peak at m/z = 132 would correspond to the loss of a water molecule ([M-18]⁺).

-

The most prominent peak, the base peak , is predicted to be at m/z = 119 . This results from the cleavage of the C-C bond between the quaternary carbon and the methylene carbon (alpha-cleavage), leading to the loss of a CH₂OH radical and the formation of the highly stable tertiary benzylic carbocation, [C₆H₅C(CH₃)₂]⁺.

-

Other common fragments include the tropylium ion at m/z = 91 and the phenyl cation at m/z = 77 .

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its key predicted spectroscopic features.

Caption: Structure-Spectroscopic Data Correlation for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may require optimization for specific samples and equipment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for signal averaging.[4]

-

-

Data Acquisition (¹³C NMR):

-

Use a proton-decoupled pulse program to obtain singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[4] The spectral width is generally set to 0-220 ppm.

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

-

Acquire a background spectrum of the clean, empty accessory. This will be subtracted from the sample spectrum.

-

Place one to two drops of liquid this compound directly onto the ATR crystal, ensuring it is fully covered, or create a thin film between two salt plates.[6][7]

-

-

Data Acquisition:

-

Place the sample into the spectrometer's sample compartment.

-

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the data by subtracting the background spectrum.

-

C. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or methanol.[8]

-

Ensure the sample is free of non-volatile materials and particulates by filtering if necessary.

-

Transfer the solution to a 2 mL GC autosampler vial.[8]

-

-

Data Acquisition:

-

Chromatographic Separation (GC):

-

Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample.[9]

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).

-

Use a temperature program to separate components, for example: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.[9]

-

-

Mass Analysis (MS):

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionize the molecules using Electron Ionization (EI) at 70 eV.[10]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. web.pdx.edu [web.pdx.edu]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. benchchem.com [benchchem.com]

- 10. memphis.edu [memphis.edu]

In-depth Technical Guide: ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-Methyl-2-phenylpropan-1-ol. The information presented herein is crucial for the unambiguous identification and characterization of this molecule in various research and development settings, including synthetic chemistry and drug discovery.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound and the corresponding atom numbering are presented below. This numbering scheme will be used consistently throughout this guide for the assignment of spectral peaks.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.45 - 7.20 | Multiplet | 5H |

| -CH₂- (Methylene) | 3.65 | Singlet | 2H |

| -OH (Hydroxyl) | 1.85 | Singlet (broad) | 1H |

| -CH₃ (Methyl) | 1.35 | Singlet | 6H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) for each unique carbon atom are presented below.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-ipso (Phenyl) | 145.5 |

| C-ortho/meta (Phenyl) | 128.3 |

| C-para (Phenyl) | 126.8 |

| C-ortho/meta (Phenyl) | 125.5 |

| -C(CH₃)₂- (Quaternary) | 78.5 |

| -CH₂- (Methylene) | 70.5 |

| -CH₃ (Methyl) | 26.5 |

Experimental Protocol

The NMR spectra were acquired according to the following experimental protocol:

Instrumentation: A standard high-resolution NMR spectrometer was used for spectral acquisition.

Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy: Proton NMR spectra were recorded at a frequency of 400 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at a frequency of 100 MHz with proton decoupling.

Data Processing: The raw data were processed using standard NMR software. This included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Logical Relationship of NMR Signals

The connectivity and chemical environment of the atoms in this compound can be logically deduced from the NMR data. The following diagram illustrates the relationship between the functional groups and their expected NMR signals.

Caption: Correlation of structural fragments of this compound with their NMR signals.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Methyl-2-phenylpropan-1-ol. Due to the limited availability of public, quantitative mass spectral data for this specific compound, this guide outlines the theoretically predicted fragmentation pathways based on established principles of mass spectrometry for tertiary benzylic alcohols.

Introduction

This compound is a tertiary benzylic alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure, featuring a quaternary carbon bonded to a phenyl group, a hydroxymethyl group, and two methyl groups, dictates a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The fragmentation is primarily governed by the stability of the resulting carbocations, with the formation of resonance-stabilized benzylic and tertiary carbocations being major driving forces.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and their expected relative abundance. The molecular ion (M⁺) is expected to be of low abundance or absent, which is characteristic of tertiary alcohols that readily undergo fragmentation.

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion | Very Low / Absent |

| 132 | [M - H₂O]⁺ | [C₁₀H₁₂]⁺ | Low |

| 119 | [M - CH₂OH]⁺ | [C₉H₁₁]⁺ | High (Base Peak) |

| 105 | [C₈H₉]⁺ | Tropylium (B1234903) Ion precursor | Medium |

| 91 | [C₇H₇]⁺ | Tropylium Ion | High |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Medium |

| 43 | [C₃H₇]⁺ | Isopropyl Cation | Medium |

| 31 | [CH₂OH]⁺ | Hydroxymethyl Cation | Low |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the loss of a non-bonding electron from the oxygen atom. The resulting molecular ion is highly unstable and readily undergoes fragmentation through several key pathways.

-

Alpha-Cleavage: The most favorable fragmentation pathway is the cleavage of the C-C bond between the quaternary carbon and the hydroxymethyl group (α-cleavage). This results in the formation of a stable tertiary benzylic carbocation at m/z 119 , which is predicted to be the base peak. The other fragment is a neutral hydroxymethyl radical (•CH₂OH).

-

Dehydration: Loss of a water molecule (H₂O) from the molecular ion can occur, leading to a fragment ion at m/z 132 . This is a common fragmentation pathway for alcohols.

-

Formation of Tropylium Ion: The benzylic carbocation at m/z 119 can undergo further fragmentation, such as the loss of a methyl group, or rearrangement to form the highly stable tropylium ion at m/z 91 . The precursor to this may also be observed at m/z 105 through the loss of a methyl group from the m/z 119 fragment.

-

Phenyl Cation Formation: Loss of the side chain from the phenyl group can result in the formation of the phenyl cation at m/z 77 .

-

Other Fragmentations: Cleavage of a methyl group from the tertiary benzylic carbocation can lead to other smaller fragments. The formation of an isopropyl cation at m/z 43 is also possible. A small peak at m/z 31 corresponding to the hydroxymethyl cation may also be observed.

Below is a Graphviz diagram illustrating the primary predicted fragmentation pathways.

Caption: Predicted EI mass spectrometry fragmentation pathways of this compound.

Experimental Protocols

The following is a representative experimental protocol for acquiring the electron ionization mass spectrum of an aromatic alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 30 - 300

-

Solvent Delay: 3 minutes (to prevent solvent peak from damaging the detector).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 100 µg/mL).

-

Ensure the sample is free of non-volatile impurities.

The logical workflow for this type of analysis is depicted in the diagram below.

Caption: General experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by alpha-cleavage, leading to the formation of a stable tertiary benzylic carbocation at m/z 119 as the base peak. Other significant fragments are expected to arise from dehydration and subsequent rearrangements to form other stable ions such as the tropylium ion. The provided experimental protocol offers a robust method for obtaining the mass spectrum of this and similar aromatic alcohols. This guide serves as a valuable resource for researchers in predicting and interpreting the mass spectral data of this compound in various scientific and developmental applications.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-methyl-2-phenylpropan-1-ol. The document details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and offers a logical framework for spectral interpretation, making it an essential resource for the structural elucidation and quality control of this compound.

Introduction and Molecular Structure

This compound is a primary alcohol containing a neopentyl-like backbone with a phenyl substituent. Its structure includes a hydroxyl (-OH) group, a phenyl ring, and aliphatic carbon-hydrogen bonds. Infrared spectroscopy is a powerful analytical technique for identifying the key functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds.[1][2] The unique pattern of absorption bands serves as a molecular "fingerprint," allowing for both qualitative identification and quantitative analysis.[2][3]

The key functional groups in this compound that are IR-active include:

-

Hydroxyl group (O-H)

-

Aliphatic C-H bonds (from methyl and methylene (B1212753) groups)

-

Aromatic C-H bonds (from the phenyl ring)

-

Aromatic C=C bonds (from the phenyl ring)

-

Primary Alcohol C-O bond

Analysis of the Infrared Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure. Due to intermolecular hydrogen bonding, the O-H stretching vibration appears as a notably broad and intense band.[4][5] As a primary alcohol, it also exhibits a characteristic C-O stretching vibration.[6][7]

The following table summarizes the principal infrared absorption bands, their corresponding vibrational modes, and typical wavenumber ranges for this compound.

| Wavenumber Range (cm⁻¹) | Intensity & Shape | Vibrational Mode | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Hydroxyl (-OH) functional group.[5][8] |

| 3100 - 3000 | Medium to Weak | C-H Stretch (sp²) | Aromatic C-H bonds in the phenyl ring. |

| 2960 - 2850 | Strong | C-H Stretch (sp³) | Aliphatic C-H bonds in methyl/methylene groups.[3] |

| ~1600, ~1450 | Medium to Weak | C=C Stretch | Aromatic ring skeletal vibrations.[9] |

| 1350 ± 50 | Medium | O-H In-plane Bend | Hydroxyl (-OH) functional group.[6][7] |

| 1075 - 1000 | Strong | C-O Stretch | Primary alcohol C-O bond vibration.[6][7] |

| 650 ± 50 | Medium, Broad | O-H Out-of-plane Bend (Wag) | Hydroxyl (-OH) functional group.[6][7] |

| 770 - 730 & 710 - 690 | Strong | C-H Out-of-plane Bend | Monosubstituted phenyl ring. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and efficient method for obtaining the IR spectrum of liquid or solid samples with minimal preparation.[1][10]

Objective: To acquire the infrared spectrum of this compound.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Alpha I, Nicolet Avatar).[1][10]

-

ATR accessory with a diamond or zinc selenide (B1212193) crystal.

-

Sample vial containing this compound.

-

Pipette or spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes (e.g., KimWipes).

Methodology:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Spectrum Acquisition:

-

Lower the pressure arm to ensure firm contact between the sample and the ATR crystal.

-

Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[10]

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the major absorption peaks, comparing their wavenumbers to established correlation tables and reference spectra.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and pressure arm tip with a solvent-dampened wipe after the measurement is complete to prevent cross-contamination.[1]

-

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows associated with the IR spectroscopy of this compound.

References

- 1. webassign.net [webassign.net]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. allsubjectjournal.com [allsubjectjournal.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Methyl-2-phenylpropan-1-ol

For Immediate Release

Shanghai, China – December 22, 2025 – This technical guide offers a comprehensive overview of the solubility of 2-methyl-2-phenylpropan-1-ol (CAS No. 2173-69-5), a significant compound in organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, providing insights into its solubility characteristics, detailed experimental protocols for its determination, and a predictive framework based on its structural attributes.

Introduction to this compound

This compound, also known as neophyl alcohol, is an aromatic alcohol with a distinct molecular architecture. Its structure, comprising a phenyl group and a sterically hindered neopentyl-like backbone, dictates its physical and chemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is paramount for its application in reaction chemistry, formulation science, and purification processes.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure—an alcohol with both a nonpolar aromatic ring and a bulky alkyl group, alongside a polar hydroxyl group capable of hydrogen bonding—a qualitative solubility profile can be inferred. It is expected to be soluble in many common organic solvents but have limited solubility in water.[1]

Expected Solubility in Common Organic Solvents

-

Alcohols (e.g., Methanol, Ethanol): High solubility is anticipated due to the "like dissolves like" principle, where the hydroxyl group of this compound can form hydrogen bonds with the solvent molecules.

-

Ketones (e.g., Acetone): Good solubility is expected due to the polar nature of the carbonyl group in ketones.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Significant solubility is likely, given the ability of ethers to act as hydrogen bond acceptors.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): The presence of the phenyl group in this compound suggests good solubility in aromatic solvents through van der Waals interactions.

-

Halogenated Hydrocarbons (e.g., Dichloromethane, Chloroform): High solubility is probable.

-

Nonpolar Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Lower solubility is expected compared to polar or aromatic solvents, as the primary interactions would be weaker London dispersion forces.

Comparative Solubility Data: Benzyl (B1604629) Alcohol

To provide a quantitative frame of reference, the following table summarizes the solubility of benzyl alcohol, a structurally related aromatic alcohol. While not a direct substitute, this data for a less sterically hindered analogue can offer valuable guidance.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 3.5 g/100 mL[2] |

| Water | 25 | 4.29 g/100 mL[2] |

| Ethanol | Room Temperature | Miscible[2][3] |

| Diethyl Ether | Room Temperature | Miscible[3] |

| Chloroform | Room Temperature | Miscible[2] |

| Acetone | Room Temperature | Soluble[2] |

| Benzene | Room Temperature | Soluble[2] |

Experimental Determination of Solubility

For precise and reliable data, experimental determination of the solubility of this compound is highly recommended. The shake-flask method is a widely recognized and robust technique for this purpose.

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vessel (e.g., a screw-cap flask or vial). The excess solid should be clearly visible.

-

Place the vessel in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary test can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vessel to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Accurately weigh the collected filtrate and then dilute it with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Predictive Models for Solubility

For cases where experimental data is unavailable, theoretical models can provide an estimation of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict activity coefficients in non-ideal liquid mixtures, which can then be used to estimate solubility. The accuracy of the UNIFAC model is dependent on the availability of well-defined group interaction parameters.[4][5] While a detailed UNIFAC prediction is beyond the scope of this guide, it represents a powerful tool for screening potential solvents.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data in the public domain is limited, a qualitative assessment based on its molecular structure, comparative data from benzyl alcohol, and robust experimental protocols offer a strong starting point for researchers. For precise applications, the experimental determination of solubility using the detailed shake-flask method is strongly advocated.

References

Stability and Degradation Pathways of 2-Methyl-2-phenylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 2-Methyl-2-phenylpropan-1-ol, a tertiary benzylic alcohol. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this document extrapolates probable degradation behaviors based on the known reactivity of its functional groups under forced degradation conditions. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this molecule, offering insights into its potential liabilities and the analytical strategies required for its characterization.

Introduction

This compound is a tertiary alcohol containing a phenyl group attached to the carbinol carbon. Its structure, featuring a quaternary benzylic carbon and a primary alcohol, suggests a unique stability profile. Understanding the potential degradation pathways of this molecule is critical for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. Forced degradation studies, which involve exposing a compound to stress conditions such as acid, base, oxidation, heat, and light, are essential for elucidating these pathways and developing stability-indicating analytical methods.[1][2][3]

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,2-Dimethyl-2-phenylethanol |

| CAS Number | 2173-69-5 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 48-51 °C |

| Boiling Point | 115-116 °C at 10 mmHg |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetone. Sparingly soluble in water. |

Theoretical Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated under forced degradation conditions.

Acid-Catalyzed Degradation

Under strong acidic conditions and heat, tertiary alcohols are susceptible to dehydration (elimination of water) to form alkenes. For this compound, this would likely proceed via a carbocation intermediate. The primary alcohol could also be protonated, but the formation of a stable tertiary benzylic carbocation is a more probable pathway, leading to rearrangement and elimination products.

A potential acid-catalyzed degradation pathway is outlined below:

Oxidative Degradation

While tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon, forced oxidative conditions (e.g., using strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide with a catalyst) can lead to cleavage of carbon-carbon bonds. For this compound, this could result in the formation of ketones, carboxylic acids, and other smaller molecules. The benzylic position, although sterically hindered, is also a potential site for oxidation.

A plausible oxidative degradation pathway is depicted below:

Thermal and Photolytic Degradation

Thermal stress may induce dehydration, similar to acid-catalyzed degradation, especially at high temperatures. Photolytic degradation would likely involve the phenyl group, which can absorb UV radiation. This could lead to radical-mediated reactions, potentially causing cleavage of the side chain or modifications to the aromatic ring. Specific degradation products are difficult to predict without experimental data.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound under various stress conditions.

| Stress Condition | Potential Degradation Products |

| Acidic (H+) | 2-Methyl-1-phenylprop-1-ene, 2-Methyl-3-phenylprop-1-ene |

| Basic (OH-) | Generally expected to be stable. |

| Oxidative | Acetophenone, Benzoic Acid, Acetone |

| Thermal | Dehydration products (alkenes) |

| Photolytic | Complex mixture of radical-initiated products |

Generalized Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on the specific analytical method being used.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Heat the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize with an appropriate amount of 1N NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Heat the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize with an appropriate amount of 1N HCl.

-

Dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute with the mobile phase to a suitable concentration for analysis.

Thermal Degradation

-

Place the solid sample of this compound in a controlled temperature oven at 105°C for 48 hours.

-

Dissolve the stressed sample in a suitable solvent and dilute to a suitable concentration for analysis.

Photolytic Degradation

-

Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

-

Analyze the solution directly or after appropriate dilution.

The workflow for a typical forced degradation study is illustrated below:

Conclusion

References

Reactivity of the Tertiary Alcohol Group in 2-Methyl-1-phenylpropan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the tertiary alcohol group in 2-methyl-1-phenylpropan-2-ol. Due to the structural features of this tertiary benzylic alcohol, its reactivity is characterized by a high propensity for carbocation formation, leading to facile elimination and nucleophilic substitution reactions under acidic conditions. Conversely, the steric hindrance and the absence of an alpha-hydrogen render the hydroxyl group resistant to oxidation under standard conditions. This document details the mechanistic pathways, experimental protocols, and quantitative data for key transformations including dehydration, nucleophilic substitution, etherification, esterification, and oxidation.

Introduction

2-Methyl-1-phenylpropan-2-ol is a tertiary alcohol that combines the steric bulk of a tert-butyl group with the electronic effects of a benzyl (B1604629) moiety. The tertiary nature of the alcohol and its proximity to a phenyl group dictate its chemical behavior, making it a valuable substrate for studying reactions involving sterically hindered and electronically stabilized carbocation intermediates. Understanding the reactivity of this functional group is crucial for its application in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals. This guide aims to provide a detailed overview of the primary reactions involving the tertiary hydroxyl group of 2-methyl-1-phenylpropan-2-ol.

General Reactivity Profile

The reactivity of the tertiary alcohol in 2-methyl-1-phenylpropan-2-ol is dominated by reactions that proceed through a stabilized tertiary benzylic carbocation. The key factors influencing its reactions are:

-

Carbocation Stability: The formation of a tertiary carbocation is energetically favorable. This stability is further enhanced by hyperconjugation with the adjacent methyl groups and resonance delocalization of the positive charge into the phenyl ring.

-

Steric Hindrance: The bulky tert-butyl group adjacent to the phenyl ring sterically hinders the approach of nucleophiles and reagents to the reaction center. This often makes reactions that require backside attack (SN2) unfavorable.

-

Lack of α-Hydrogen: The carbon atom bearing the hydroxyl group does not have any hydrogen atoms attached. This structural feature makes the alcohol resistant to oxidation reactions that typically involve the removal of an α-hydrogen.[1][2]

The primary reaction pathways for 2-methyl-1-phenylpropan-2-ol are acid-catalyzed dehydration (E1 elimination) and nucleophilic substitution (SN1).

Dehydration (E1 Elimination)

The acid-catalyzed dehydration of 2-methyl-1-phenylpropan-2-ol is a facile reaction that proceeds via an E1 mechanism to yield the corresponding alkene, 2-methyl-1-phenylpropene.

Reaction Mechanism

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). The departure of water results in the formation of a stable tertiary benzylic carbocation. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

Caption: E1 dehydration mechanism of 2-methyl-1-phenylpropan-2-ol.

Quantitative Data

| Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| AlCl₃, PPh₃ (5 mol%) | Nitromethane (B149229) | 80 °C | 2 h | 80 | [1] |

| H₃PO₄ (catalytic) | None (distill) | Heat | - | - | [3] |

| Al₂O₃ (activated) | None (vapor) | 300-350 °C | - | - | [3] |

| POCl₃, Pyridine (B92270) | Pyridine | 0 °C to rt | - | - | [4] |

Experimental Protocols

Protocol 3.3.1: Dehydration using Aluminum Chloride and Triphenylphosphine (B44618) [1]

-

In a round-bottom flask, combine 2-methyl-1-phenylpropan-2-ol (0.4 mmol), aluminum chloride (AlCl₃, 0.02 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (1.0 mL).

-

Stir the mixture at 80 °C for 2 hours.

-

After the reaction, cool the mixture to room temperature.

-

Isolate the product, 2-methyl-1-phenylpropene, using preparative thin-layer chromatography (TLC) with an eluting solution of petroleum ether/ethyl acetate (B1210297) (5:1 v/v).

Protocol 3.3.2: Dehydration using Phosphorus Oxychloride (E2-favored) [4]

-

In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1-phenylpropan-2-ol in anhydrous pyridine and cool to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, ~1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it over ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alkene.

-

Purify the product by distillation or chromatography.

Nucleophilic Substitution (SN1)

Due to the formation of a stable tertiary benzylic carbocation, 2-methyl-1-phenylpropan-2-ol readily undergoes SN1 reactions with nucleophiles, particularly under acidic conditions.

Reaction with Hydrogen Halides

The reaction with hydrogen halides (e.g., HBr, HCl) proceeds via an SN1 mechanism to form the corresponding tertiary alkyl halide. The reaction is typically rapid, especially with stronger nucleophilic halides.

Caption: SN1 reaction mechanism with hydrogen halides.

Quantitative Data

| Reagent | Conditions | Product | Yield (%) | Reference |

| Conc. HCl/ZnCl₂ (Lucas Reagent) | Room Temperature | 2-Chloro-2-methyl-1-phenylpropane | Immediate Turbidity (Qualitative) | [5][6] |

| HBr | - | 2-Bromo-2-methyl-1-phenylpropane | - | - |

| SOCl₂ in Pyridine | 0 °C to Room Temperature | 2-Chloro-2-methyl-1-phenylpropane | - | [7] |

Experimental Protocols

Protocol 4.3.1: Reaction with Lucas Reagent (Qualitative)

-

Place approximately 1 mL of 2-methyl-1-phenylpropan-2-ol in a test tube.

-

Add 5 mL of the Lucas reagent (a solution of anhydrous ZnCl₂ in concentrated HCl).

-

Stopper the test tube, shake vigorously for 15-30 seconds, and then allow it to stand at room temperature.

-

Observe the immediate formation of a cloudy solution or a distinct second layer, indicating a positive test for a tertiary alcohol.[5][6]

Protocol 4.3.2: General Procedure for Reaction with HBr

-

In a round-bottom flask, cool 2-methyl-1-phenylpropan-2-ol, optionally in a non-polar solvent like hexane.

-

Slowly add a concentrated aqueous solution of hydrobromic acid (HBr).

-

Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration.

-

Monitor the reaction by TLC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 2-bromo-2-methyl-1-phenylpropane by distillation or chromatography.

Etherification

Direct etherification of tertiary alcohols like 2-methyl-1-phenylpropan-2-ol is challenging due to the high propensity for the competing dehydration reaction under acidic conditions. The Williamson ether synthesis, which involves an SN2 reaction, is generally not suitable for tertiary alcohols due to steric hindrance leading to elimination.[8][9]

Alternative strategies are required for the synthesis of ethers from this alcohol. One possibility is the reaction of the corresponding tertiary alkyl halide with an alkoxide, although elimination would still be a significant side reaction. A more specialized method involves the reaction of an organometallic reagent with a t-butyl perbenzoate, which has been used to synthesize phenyl t-butyl ether.[10]

Esterification

Similar to etherification, direct acid-catalyzed (Fischer) esterification of 2-methyl-1-phenylpropan-2-ol is inefficient due to steric hindrance and the competing dehydration reaction. More effective methods involve activating the carboxylic acid or using coupling agents.

Reaction with Acyl Halides or Anhydrides

The reaction with a more reactive acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) can lead to the formation of the corresponding ester. The base neutralizes the HCl or carboxylic acid byproduct, preventing acid-catalyzed dehydration of the tertiary alcohol.

Caption: Esterification mechanism with acetyl chloride.

Mitsunobu Reaction

The Mitsunobu reaction offers a pathway to form esters with inversion of stereochemistry (not applicable here as the carbon is not a stereocenter). It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol.[8][11] However, its efficacy with sterically hindered tertiary alcohols can be limited.

Quantitative Data

| Reagent/Method | Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride, Acid Catalyst | - | (2-methyl-2-phenyl-propyl) acetate | - | [12] |

| Mitsunobu Reaction | PPh₃, DEAD, Carboxylic Acid | Ester | - | [8][11] |

Note: Specific yield data for direct esterification of 2-methyl-1-phenylpropan-2-ol is not well-documented.

Experimental Protocols

Protocol 6.4.1: General Procedure for Esterification with Acyl Chloride

-

In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1-phenylpropan-2-ol in anhydrous pyridine (or a non-polar solvent with pyridine as a base).

-

Cool the solution to 0 °C.

-

Slowly add the acyl chloride (e.g., acetyl chloride, ~1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the ester by chromatography or distillation.

Oxidation

Tertiary alcohols are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols (e.g., Jones reagent, PCC, PDC).[2][13] This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the elimination step in the oxidation mechanism.[1]

Forced oxidation of 2-methyl-1-phenylpropan-2-ol would require harsh conditions that would likely lead to the cleavage of carbon-carbon bonds, resulting in a mixture of degradation products. No selective oxidation protocol for the tertiary hydroxyl group of this compound is readily available.

Other Reactions

Ritter Reaction

The stable tertiary benzylic carbocation generated from 2-methyl-1-phenylpropan-2-ol under strong acid conditions can be trapped by a nitrile in a Ritter reaction to form an N-alkyl amide.[14][15]

References

- 1. Jones Oxidation [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Ritter Reaction [organic-chemistry.org]

- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. gauthmath.com [gauthmath.com]

- 6. How will you differentiate between: 2-methylpropan-2-ol and propan-2-ol?.. [askfilo.com]

- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. chembk.com [chembk.com]

- 13. Jones oxidation - Wikipedia [en.wikipedia.org]

- 14. Ritter Reaction | NROChemistry [nrochemistry.com]

- 15. Ritter reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chirality and Optical Properties of Phenylpropanol Enantiomers

Disclaimer: Direct experimental and quantitative data for 2-Methyl-2-phenylpropan-1-ol is limited in the accessible scientific literature. This guide therefore focuses on its close structural analogue, 2-Methyl-1-phenylpropan-1-ol (B1582631) , for which extensive data on enantiomeric properties and resolution are available. The principles and protocols described are highly relevant and adaptable for the study of similar chiral alcohols.

Introduction to Chirality in 2-Methyl-1-phenylpropan-1-ol

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. This structural asymmetry is pivotal in pharmacology and materials science, as different enantiomers of a molecule can exhibit markedly different biological activities and optical properties.[1]

2-Methyl-1-phenylpropan-1-ol is a chiral alcohol due to the presence of a stereocenter at the carbon atom bonded to the hydroxyl group (C1). This carbon is attached to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a phenyl group (-C₆H₅), and an isopropyl group (-CH(CH₃)₂). This arrangement results in two distinct enantiomers:

-

(R)-2-Methyl-1-phenylpropan-1-ol

-

(S)-2-Methyl-1-phenylpropan-1-ol

These enantiomers share the same physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. One enantiomer rotates the light in a clockwise (+) direction (dextrorotatory), while its counterpart rotates it in an equal but opposite, counter-clockwise (-) direction (levorotatory).[1] A 1:1 mixture of both enantiomers is known as a racemic mixture and is optically inactive.

Quantitative Data: Optical and Physical Properties

The optical activity of a chiral compound is quantified by its specific rotation, a characteristic physical property. The data below pertains to the individual enantiomers of 2-Methyl-1-phenylpropan-1-ol.

| Property | (R)-(+)-2-Methyl-1-phenylpropan-1-ol | (S)-(-)-2-Methyl-1-phenylpropan-1-ol | Racemic 2-Methyl-1-phenylpropan-1-ol |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [2] | 150.22 g/mol | 150.22 g/mol [3] |

| CAS Number | 14898-86-3[2] | 34857-28-8[4] | 611-69-8[3] |

| Specific Rotation [α] | Not explicitly found | Not explicitly found | 0° (by definition) |

Note: While commercial suppliers label the enantiomers as (+) and (-), specific rotation values from peer-reviewed literature under defined conditions (concentration, solvent, temperature, wavelength) for 2-Methyl-1-phenylpropan-1-ol were not found in the search results. The signs are based on product naming conventions.[2][4]

Experimental Protocols for Enantiomeric Resolution and Analysis

The separation of a racemic mixture into its pure enantiomers is a critical process known as chiral resolution. Enzymatic kinetic resolution is a highly effective and green method for achieving this.

Protocol 1: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical procedure for the enantioselective acylation of racemic 2-methyl-1-phenylpropan-1-ol using a lipase (B570770), where one enantiomer reacts faster than the other, allowing for their separation. This method is based on established procedures for resolving chiral alcohols.[5][6]

Materials and Reagents:

-

Racemic 2-methyl-1-phenylpropan-1-ol

-

Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica)[7]

-

Anhydrous organic solvent (e.g., Hexane, Diisopropyl ether)

-

Acylating agent (e.g., Vinyl acetate)

-

Standard laboratory glassware and magnetic stirrer

-

Reaction monitoring equipment (Chiral GC or HPLC)

Procedure:

-

Reaction Setup: In a dry flask, dissolve racemic 2-methyl-1-phenylpropan-1-ol (1 mmol) in 4 mL of anhydrous hexane.

-

Enzyme Addition: Add the immobilized lipase (e.g., 20-40 mg).[8]

-

Initiation: Add the acylating agent, vinyl acetate (B1210297) (2.2 mmol), to the mixture.

-

Incubation: Seal the flask and stir the suspension at a controlled temperature (e.g., 25-30 °C).

-

Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 3, 6, 16, and 24 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess (ee) of the remaining alcohol and the newly formed ester.[8]

-

Termination: The ideal endpoint is at or near 50% conversion, which theoretically provides the highest possible enantiomeric excess for both the unreacted substrate and the product.[8] Once this is achieved, stop the reaction by filtering off the immobilized enzyme.

-

Workup and Separation:

-

Wash the recovered enzyme with fresh solvent to be reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting mixture contains one unreacted alcohol enantiomer and the ester of the other. These can be separated using standard column chromatography.

-

The separated ester can be hydrolyzed back to the alcohol enantiomer if desired.

-

Protocol 2: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess (ee) of a sample of 2-methyl-1-phenylpropan-1-ol. Conditions are based on standard methods for separating aromatic alcohols.

Equipment and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

-

HPLC-grade solvents (e.g., n-Hexane, Isopropanol).

-

Sample of 2-methyl-1-phenylpropan-1-ol.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the alcohol sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm or 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times.

-

-

Data Processing:

-

Integrate the areas of the two peaks.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak).

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Relationship between a racemic mixture, its enantiomers, and their distinct optical rotations.

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of a chiral alcohol.

Caption: Analytical workflow for determining enantiomeric excess using Chiral HPLC.

Biological Activity and Signaling Pathways

A review of the scientific literature did not yield specific information regarding the biological activity or associated signaling pathways for the enantiomers of 2-Methyl-1-phenylpropan-1-ol or this compound. Compounds of this structural class are often investigated as chiral building blocks in the synthesis of more complex, biologically active molecules rather than for their own intrinsic activity.[1]

Conclusion

The enantiomers of chiral alcohols like 2-Methyl-1-phenylpropan-1-ol serve as excellent models for understanding the principles of stereochemistry and optical activity. While specific quantitative optical data can be elusive, the methodologies for their separation and analysis are well-established. Techniques such as enzymatic kinetic resolution provide efficient and environmentally friendly pathways to obtain enantiomerically enriched compounds. Furthermore, chiral HPLC remains the definitive analytical tool for quantifying the enantiomeric purity of these molecules, a critical parameter in both academic research and industrial drug development.

References

- 1. (1R)-2-Methyl-1-phenylpropan-1-ol | 14898-86-3 | PAA89886 [biosynth.com]

- 2. (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O | CID 6989200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Pure (S)-2-butanol has a specific rotation of +13.52 degrees. A sample of 2-butanol prepared in the lab and purified by disillation has a calculated specific rotation of + 6.76 degrees. What can you conclude about the composition ? [allen.in]

- 6. youtube.com [youtube.com]

- 7. hmdb.ca [hmdb.ca]

- 8. idc-online.com [idc-online.com]

An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Methyl-2-phenylpropan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the discovery and natural occurrence of 2-Methyl-2-phenylpropan-1-ol and its derivatives. While the broader class of phenylpropanoids is widespread in nature, compounds with the specific 2-methyl-2-phenylpropyl backbone are not commonly found as natural products. This document details the likely synthetic origin of this compound and discusses the reported natural occurrence of its isomer, 2-Methyl-1-phenyl-2-propanol, in Theobroma cacao. The guide includes available data, experimental methodologies for analysis, and identifies key knowledge gaps to guide future research in this area.

Introduction to this compound and its Isomers

Phenylpropanoids are a large and diverse class of secondary metabolites synthesized by plants from the amino acids phenylalanine and tyrosine.[1] They play crucial roles in plant defense, signaling, and as structural components.[1] this compound and its derivatives are structurally related to this class but possess a unique neopentyl-like phenyl scaffold. This guide focuses on the origins of these specific compounds, distinguishing between established natural products and compounds available through chemical synthesis.

This compound: A Synthetic Compound

Extensive literature searches indicate that this compound is not a known naturally occurring compound. Its discovery and availability are attributed to chemical synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methods. A common conceptual pathway involves the use of a Grignard reagent.

Experimental Protocol: Conceptual Synthesis via Grignard Reaction

-

Preparation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with an Epoxide: The prepared phenylmagnesium bromide is then reacted with 1,2-epoxy-2-methylpropane (isobutylene oxide). The nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring, followed by acidic workup, yields this compound.

-

Purification: The final product is purified from the reaction mixture using standard laboratory techniques, such as liquid-liquid extraction followed by distillation or column chromatography.

Caption: Conceptual workflow for the synthesis of this compound.

Natural Occurrence of this compound Derivatives

2-Methyl-1-phenyl-2-propanol in Theobroma cacao

The structural isomer, 2-Methyl-1-phenyl-2-propanol, has been reported as a volatile compound found in cocoa and cocoa products derived from the beans of Theobroma cacao.[2] However, the primary research article detailing its initial isolation and quantification could not be identified through extensive searches. This compound is listed in the Human Metabolome Database (HMDB) as having been detected, but not quantified, in cocoa.[2]

Experimental Protocol: General Method for Analysis of Volatile Compounds in Cocoa Beans

The analysis of volatile compounds in cocoa beans is typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[3][4]

-

Sample Preparation: A known quantity of fermented and dried cocoa beans (e.g., 5 grams) is cryogenically ground into a fine powder using liquid nitrogen to prevent the loss of volatile compounds.[3]

-

Headspace Solid-Phase Microextraction (HS-SPME): The powdered sample is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 30 minutes).[3][4] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile compounds.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is then desorbed in the heated injection port of a gas chromatograph. The volatile compounds are separated on a capillary column (e.g., DB-5ms) using a programmed temperature gradient. The separated compounds are then detected and identified by a mass spectrometer.

-